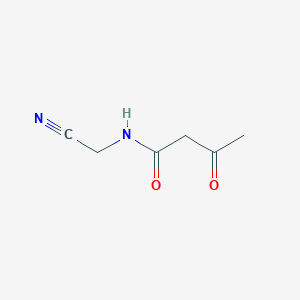

n-(Cyanomethyl)-3-oxobutanamide

説明

特性

CAS番号 |

39795-73-8 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.14 g/mol |

IUPAC名 |

N-(cyanomethyl)-3-oxobutanamide |

InChI |

InChI=1S/C6H8N2O2/c1-5(9)4-6(10)8-3-2-7/h3-4H2,1H3,(H,8,10) |

InChIキー |

KAHLAAFLYJDGFP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(=O)NCC#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Alkyl-substituted derivatives (e.g., N-Butyl-3-oxobutanamide) are more lipophilic than aryl-substituted analogs, enhancing membrane permeability . The polar cyanomethyl group in N-(Cyanomethyl)-3-oxobutanamide may improve aqueous solubility relative to aromatic derivatives.

- Crystallinity: Aryl derivatives like N-(4-Ethoxyphenyl)-3-oxobutanamide form stable crystals due to π-π stacking and hydrogen bonding . The cyanomethyl group’s linear structure might reduce crystallinity, favoring amorphous forms.

- Stability: The β-diketone moiety in 3-oxobutanamides is prone to keto-enol tautomerism, which is influenced by substituents. Electron-withdrawing groups (e.g., nitro in N-(4-nitrophenyl)-3-oxobutanamide) stabilize the enol form, enhancing reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Cyanomethyl)-3-oxobutanamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Route 1 : React ethyl acetoacetate with cyanomethylamine under acidic conditions (e.g., HCl or H₂SO₄) in a polar aprotic solvent (e.g., DCM or THF). Monitor pH to prevent premature hydrolysis of the nitrile group .

- Route 2 : Use a two-step process involving acetoacetylation of cyanomethylamine with diketene, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Optimization : Adjust molar ratios (1:1.2 for amine:acetoacetate), temperature (60–80°C), and reaction time (4–6 hrs). Yield improvements (>75%) are achievable with catalytic bases like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing N-(Cyanomethyl)-3-oxobutanamide, and what key spectral markers should researchers prioritize?

- Techniques :

- FTIR : Confirm the presence of the nitrile group (C≡N stretch at ~2240 cm⁻¹) and carbonyl groups (amide C=O at ~1680 cm⁻¹; ketone C=O at ~1720 cm⁻¹) .

- ¹H/¹³C NMR : Identify the cyanomethyl proton (δ 3.8–4.2 ppm, triplet) and ketone carbon (δ 205–210 ppm). Amide protons may show broad signals due to hydrogen bonding .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns confirming the nitrile moiety (e.g., loss of HCN) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of 3-oxobutanamide derivatives in multi-component reactions?

- Mechanistic Insights :

- The cyanomethyl group increases electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). Compare with N-ethyl or N-methoxy derivatives, where electron-donating groups reduce reactivity .

- Case Study : In heterocyclization reactions (e.g., with aldehydes and amines), the nitrile group stabilizes transition states via resonance, altering regioselectivity compared to N-aryl analogs .

Q. What strategies can resolve contradictions in reported biological activities of N-substituted 3-oxobutanamides, particularly regarding enzyme inhibition specificity?

- Approach :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyanomethyl vs. methoxyphenyl) using molecular docking (PDB: CYP1A2, COX-2) to identify binding pocket interactions .

- Data Reconciliation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for variables like solvent polarity or enzyme source discrepancies .

- Example : Conflicting reports on COX-2 inhibition may arise from differential solubility; use surfactants (e.g., Tween-80) to improve compound dispersion in aqueous media .

Q. In proteomics studies, how can N-(Cyanomethyl)-3-oxobutanamide be utilized as a derivatization agent to enhance peptide identification, and what are the critical parameters for method validation?

- Application :

- Derivatization Protocol : React with lysine residues at pH 8.5 (borate buffer), 25°C for 2 hrs. The nitrile group enables click chemistry for affinity tagging .

- LC-MS Parameters :

- Column: C18 (2.1 × 150 mm, 1.7 µm).

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 30 mins.

- Detection: MRM transitions for derivatized peptides (e.g., m/z 345 → 227) .

- Validation : Assess derivatization efficiency (>90%) via spiked internal standards and reproducibility (RSD <15% across triplicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。